tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered carbocyclic ring fused to a five-membered lactam ring. The tert-butyloxycarbonyl (Boc) group at the 2-position provides steric protection and enhances solubility in organic solvents. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained peptides and protease inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSPTFCKSODAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060619-91-0 | |
| Record name | tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate involves multiple steps. One efficient and scalable synthetic route includes the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a starting material. This compound is treated with Dess-Martin periodinane in dichloromethane at 0°C to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthetic routes mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to form this compound.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major product formed from the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is this compound .
Scientific Research Applications
tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework and a carboxylate functional group. It has gained attention in medicinal chemistry for its potential in synthesizing biologically active compounds. This compound typically appears as a brown solid and is stable in acidic and basic conditions, making it versatile for various applications.
Applications
While specific biological activity data for this compound is limited, its derivatives have been explored for potential pharmacological properties. Compounds with similar structures have demonstrated promise in biological assays, suggesting that this compound may also possess relevant biological activities worth investigating.
Scientific Research Applications
- Synthesis of Derivatives: this compound is crucial for producing derivatives with enhanced biological activities or as intermediates in chemical transformations.
- Interaction Studies: It is used to understand how spirocyclic structures interact with biological targets, potentially leading to novel therapeutic agents or catalysts in organic synthesis.
- Pharmaceutical Chemistry: The tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester and related derivatives have important applications in pharmaceutical chemistry and organic synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate involves its role as a glutamate transporter inhibitor. Glutamate is an important neurotransmitter in the brain, and inhibiting its transport can help study its role in brain function and develop new treatments for neurological disorders. The molecular targets and pathways involved include the glutamate transporters in the central nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Oxo Group Variations
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
- Structure : Differs in the position of the oxo group (7-oxo vs. 6-oxo) .
- Synthesis : Similar to , involving Boc protection of a preformed lactam.
- Properties: Molecular formula C₁₄H₂₃NO₃ (MW 253.34), with comparable solubility and stability to the 6-oxo analog.
- Safety : Classified under GHS for acute toxicity, skin/eye irritation, and respiratory hazards .
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Heteroatom-Modified Analogs
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- Structure : Replaces the 6-oxo group with a secondary amine (8-aza), forming a diazaspiro system .
- Applications : Used in drug discovery for its dual hydrogen-bonding capability and rigidity.
- Synthesis : Involves Boc protection of a diazaspiranic precursor, as in .
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Ring-Expanded Analogs
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Table 1: Key Properties of Selected Analogs
*Target compound inferred from analogs.
Biological Activity
tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and comparative studies with related compounds.
- Molecular Formula : C₁₄H₂₃N₁O₃
- Molecular Weight : 253.34 g/mol
- CAS Number : 2060619-91-0
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving starting materials that yield the target compound under controlled conditions. The versatility in synthetic routes allows for the modification of the compound to enhance its biological activity.
Biological Activity Overview
While specific biological activity data for this compound is limited, research indicates potential applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity and potentially serving as an enzyme inhibitor in biochemical pathways.
- Cellular Interaction : Investigations into its interaction with cellular receptors indicate possible roles in modulating signaling pathways relevant to disease processes.
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors within cells. This binding can lead to alterations in enzymatic activity or receptor-mediated signaling, which may contribute to its biological effects.
Comparative Studies
Comparative studies with structurally similar compounds reveal unique aspects of this compound that may confer specific biological activities not observed in other spirocyclic compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | C₁₄H₂₃N₂O₃ | Variation at the 7-position |
| tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C₁₂H₂₀N₂O₃ | Amino group substitution |
| tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate | C₁₄H₂₆N₂O₂ | Presence of an amino group at the 8-position |
Case Studies and Research Findings
Research findings highlight the potential applications of this compound:
-
Synthesis and Modification : Modifications to the structure can enhance biological activity or alter pharmacokinetic properties.
- Example Synthetic Route :
- Starting materials are reacted under controlled conditions with bases and solvents to yield the target compound.
- Example Synthetic Route :
- Biological Assays : Compounds with similar structures have shown promise in various biological assays, indicating that this compound may also possess relevant biological activities worth investigating further.
- Potential Therapeutic Applications : Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm the spirocyclic structure and tert-butyl group integrity. IR spectroscopy can identify carbonyl (C=O) and amine (N-H) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (CHNO, MW: 253.34 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic geometry .
Q. How should researchers handle safety risks associated with this compound?
- Methodology :
-
PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
-
Storage : Keep in tightly sealed containers at room temperature or refrigerated (2–8°C) to prevent degradation .
-
Spill Management : Avoid dust generation; clean with inert absorbents (e.g., sand) and dispose via licensed waste facilities .
Hazard GHS Classification () Contradictions ( ) Acute Toxicity (Oral) Category 4 (H302) "No data available" Skin Irritation Category 2 (H315) "No data available" Respiratory Irritation H335 Not classified
Q. What solvents and conditions are optimal for synthesizing spirocyclic analogs?
- Methodology :
- Reagents : Use alkylating agents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) with anhydrous KCO as a base.
- Solvents : Acetonitrile or DMF under reflux (6–12 hours) for efficient nucleophilic substitution .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the spirocyclic core?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze ring strain and electron density at the carbonyl oxygen.
- MD Simulations : Assess conformational flexibility of the spiro[4.5]decane system in solvent environments (e.g., water, DMSO) .
Q. What strategies resolve stereochemical inconsistencies during spirocycle functionalization?
- Methodology :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereocenters .
Q. How do structural modifications impact biological activity in related diazaspiro compounds?
- Methodology :
-
SAR Studies : Replace the tert-butyl group with isobutyl () or introduce substituents (e.g., fluorine) at the 6-oxo position.
-
Assays : Test anticonvulsant activity via maximal electroshock (MES) or neurotoxicity screens, as seen in 8-amino-1,3-diazaspiro[4.5]decane derivatives .
Derivative (CAS) Biological Activity Reference 8-Amino-2-azaspiro[4.5]decane (1363381-61-6) Anticonvulsant (ED: 15 mg/kg) 2,8-Diazaspiro[4.5]decane (869976-20-5) CNS drug intermediate
Q. Why do toxicity profiles vary across safety datasets?
- Methodology :
- Data Reconciliation : Compare SDS from Aaron Chemicals (acute toxicity: H302/H315) and Combi-Blocks ("no data"). Conduct in vitro assays (e.g., Ames test, cytotoxicity on HepG2 cells) to resolve discrepancies .
Q. How can crystallographic data improve synthetic yield?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
